What are the physicochemical properties of Chloromethyl (4-nitrophenyl) carbonate?
What are the physicochemical properties of Chloromethyl (4-nitrophenyl) carbonate?
An In-Depth Technical Guide to the Physicochemical Properties of Chloromethyl (4-nitrophenyl) carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethyl (4-nitrophenyl) carbonate (CAS No. 50780-50-2) is a highly functionalized organic reagent pivotal to advancements in medicinal chemistry and organic synthesis. Its unique bifunctional nature, combining a reactive chloromethyl group with an activated 4-nitrophenyl carbonate, makes it an invaluable tool for creating prodrugs, implementing protecting group strategies, and synthesizing complex molecular architectures. The 4-nitrophenyl group serves as an excellent leaving group, facilitating reactions with a wide range of nucleophiles, while the chloromethyl moiety offers a secondary site for chemical modification. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, spectroscopic profile, and key applications, supported by detailed experimental protocols to empower researchers in leveraging its full potential.
Chemical Identity and Physicochemical Properties
Structure and Nomenclature
Chloromethyl (4-nitrophenyl) carbonate is a well-defined solid organic compound. Its structure features a central carbonate functional group linking a chloromethyl group on one side and a 4-nitrophenyl group on the other.
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IUPAC Name: chloromethyl (4-nitrophenyl) carbonate
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CAS Number: 50780-50-2[1]
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Molecular Formula: C₈H₆ClNO₅[1]
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Canonical SMILES: O=C(OCCl)OC1=CC=C(=O)C=C1[3]
Core Physicochemical Data
The fundamental properties of Chloromethyl (4-nitrophenyl) carbonate are summarized in the table below, providing at-a-glance data critical for experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 231.59 g/mol | [4][5] |
| Physical Form | Solid | [2] |
| Melting Point | 56-58 °C | [4][5] |
| Boiling Point | 356.5 ± 42.0 °C (Predicted) | [4][5] |
| Density | 1.478 ± 0.06 g/cm³ (Predicted) | [4] |
| LogP (Predicted) | 2.6 | [3] |
| Purity | ≥95-97% (Typical Commercial Grade) | , [1][2] |
Solubility Profile
While quantitative solubility data is not extensively published, experimental protocols demonstrate that Chloromethyl (4-nitrophenyl) carbonate is soluble in a range of common anhydrous organic solvents. This solubility is crucial for its application in synthesis, where it is typically used in solution.
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Soluble in: Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Acetonitrile (CH₃CN), Chloroform (CHCl₃).[6][7][8]
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Reaction with Protic Solvents: It is highly reactive with and sensitive to moisture and protic solvents like alcohols and water, leading to decomposition. Therefore, anhydrous conditions are essential for its storage and use.[8]
Spectroscopic Profile
The structural features of Chloromethyl (4-nitrophenyl) carbonate give rise to a distinct spectroscopic signature. Below are the expected characteristics based on analysis of closely related analogues.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Two characteristic doublets (an AA'BB' system) are expected for the 1,4-disubstituted benzene ring. The two protons ortho to the nitro group are anticipated to appear as a doublet around δ 8.2-8.4 ppm . The two protons ortho to the carbonate oxygen are expected as a doublet around δ 7.4-7.6 ppm .[7]
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Chloromethyl Protons (-OCH₂Cl): A sharp singlet is expected for the two equivalent protons of the chloromethyl group, likely in the region of δ 5.7-6.0 ppm , shifted downfield due to the influence of the adjacent oxygen and chlorine atoms.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon (C=O): A signal for the carbonate carbonyl is expected around δ 151-155 ppm .
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Aromatic Carbons: Four distinct signals are expected: C-NO₂ (~145 ppm), C-O (~155 ppm), and the two sets of C-H carbons (~122 ppm and ~125 ppm).
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Chloromethyl Carbon (-CH₂Cl): A signal for the chloromethyl carbon is expected around δ 70-75 ppm .
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FT-IR (Fourier-Transform Infrared Spectroscopy):
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C=O Stretch: A strong, sharp absorption band characteristic of the carbonate carbonyl group is expected in the range of 1760-1785 cm⁻¹ .[9][10]
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NO₂ Stretches: Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1520-1530 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹ .[11]
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C-O Stretches: Multiple strong bands corresponding to the C-O single bonds of the carbonate ester are expected between 1190-1250 cm⁻¹ .
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MS (Mass Spectrometry):
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The predicted monoisotopic mass is 230.99345 Da . Expected adducts in high-resolution mass spectrometry (HRMS) would include [M+H]⁺ at m/z 232.00073 and [M+Na]⁺ at m/z 253.98267.[3]
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Reactivity, Stability, and Mechanistic Principles
Electrophilicity and Nucleophilic Reactions
The synthetic utility of Chloromethyl (4-nitrophenyl) carbonate stems from the high electrophilicity of its carbonate carbonyl carbon. This reactivity is significantly enhanced by the electron-withdrawing nature of the 4-nitrophenyl group, which makes the 4-nitrophenolate anion an excellent leaving group.
The primary reaction mechanism involves nucleophilic acyl substitution. A nucleophile (Nu-H), such as an alcohol or amine, attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate expels the stable 4-nitrophenolate, forming a new carbonate or carbamate.
Workflow for creating and activating a carbonate-linked prodrug.
Orthogonal Protecting Group for Alcohols
In multi-step synthesis, protecting reactive functional groups is crucial. The 4-nitrophenyl carbonate group, installed via its chloroformate precursor, serves as an effective base-labile protecting group for alcohols. Its key advantage is orthogonality; it is stable to acidic conditions that are typically used to remove other common protecting groups like tert-butyloxycarbonyl (Boc) or silyl ethers, allowing for selective deprotection. The release of the yellow 4-nitrophenolate ion upon cleavage provides a convenient visual and spectrophotometric method for monitoring the deprotection reaction. [6]
Experimental Corner: Protocols and Methodologies
Representative Synthesis of a 4-Nitrophenyl Carbonate
While a specific protocol for Chloromethyl (4-nitrophenyl) carbonate is not readily available, the following general procedure for the synthesis of 4-nitrophenyl carbonates from an alcohol and 4-nitrophenyl chloroformate is widely applicable and demonstrates the core chemistry. [6][7] Reaction: R-OH + 4-Nitrophenyl chloroformate → R-O-(C=O)-O-Ph-4-NO₂
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Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting alcohol (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂). Cool the flask to 0 °C in an ice bath.
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Base Addition: Add anhydrous pyridine (1.5 eq.) or triethylamine (1.5 eq.) to the solution and stir for 5 minutes.
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Reagent Addition: Slowly add a solution of 4-nitrophenyl chloroformate (1.2 eq.) in anhydrous CH₂Cl₂ to the reaction mixture dropwise, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol: Cleavage of a 4-Nitrophenyl Carbonate Linker (Deprotection)
This protocol demonstrates the base-labile cleavage of the 4-nitrophenyl carbonate, a reaction central to its use in prodrug activation or as a protecting group.
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Dissolution: Dissolve the 4-nitrophenyl carbonate-containing compound (1.0 eq.) in a suitable solvent mixture, such as 10% Dimethyl Sulfoxide (DMSO) in a buffered aqueous solution.
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pH Adjustment: Adjust the pH of the solution to a basic range (pH > 9) using a suitable base (e.g., Tris base, Na₂CO₃). The deprotection rate is highly pH-dependent, with faster cleavage occurring at higher pH values (e.g., pH 12). [6]3. Monitoring: The reaction can be monitored visually by the appearance of a yellow color, indicative of the formation of the 4-nitrophenolate anion. For quantitative analysis, the absorbance can be measured spectrophotometrically at approximately 413 nm. [6]4. Workup: Once the cleavage is complete (as determined by TLC or LC-MS), neutralize the reaction mixture with a mild acid (e.g., dilute HCl) and extract the deprotected product with an appropriate organic solvent.
Safety, Handling, and Storage
Chloromethyl (4-nitrophenyl) carbonate is a reactive and hazardous chemical that requires careful handling.
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Hazards: It is classified as corrosive (GHS05) and can cause severe skin burns and eye damage (H314). [2]Inhalation may cause respiratory irritation.
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Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Handle under an inert atmosphere. [2]* Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area. It must be protected from moisture. [2]
Conclusion
Chloromethyl (4-nitrophenyl) carbonate is a potent and versatile reagent whose value is defined by its predictable reactivity and the unique properties of its constituent functional groups. Its capacity to act as a readily cleavable linker and an orthogonal protecting group makes it a strategic tool for medicinal chemists and synthetic researchers. A thorough understanding of its physicochemical properties, stability, and reaction mechanisms, as outlined in this guide, is essential for its effective and safe implementation in the laboratory to accelerate drug discovery and the synthesis of novel chemical entities.
References
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Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. Retrieved from [Link]
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